molecular formula C11H18ClN B3088346 N-(3-Methylbenzyl)-2-propanamine hydrochloride CAS No. 1185164-44-6

N-(3-Methylbenzyl)-2-propanamine hydrochloride

Cat. No.: B3088346
CAS No.: 1185164-44-6
M. Wt: 199.72
InChI Key: KAOGVFMHKDOWOC-UHFFFAOYSA-N
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Description

N-(3-Methylbenzyl)-2-propanamine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a benzyl group substituted with a methyl group at the third position, attached to a propanamine backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylbenzyl)-2-propanamine hydrochloride typically involves the alkylation of 3-methylbenzylamine with 2-chloropropane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet large-scale production demands.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Methylbenzyl)-2-propanamine hydrochloride can undergo oxidation reactions to form corresponding amine oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, cyanides, or other amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Amine oxides or nitroso compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-Methylbenzyl)-2-propanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of amines on biological systems. It can be used as a model compound to investigate the behavior of similar amines in biological environments.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways. Its structural properties make it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-Methylbenzyl)-2-propanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    N-Benzyl-2-propanamine hydrochloride: Lacks the methyl group at the third position of the benzyl ring.

    N-(4-Methylbenzyl)-2-propanamine hydrochloride: Has the methyl group at the fourth position of the benzyl ring.

    N-(2-Methylbenzyl)-2-propanamine hydrochloride: Has the methyl group at the second position of the benzyl ring.

Uniqueness: N-(3-Methylbenzyl)-2-propanamine hydrochloride is unique due to the specific position of the methyl group on the benzyl ring. This structural feature can influence its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-9(2)12-8-11-6-4-5-10(3)7-11;/h4-7,9,12H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOGVFMHKDOWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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